4-メトキシベンジルカルバザート

概要

説明

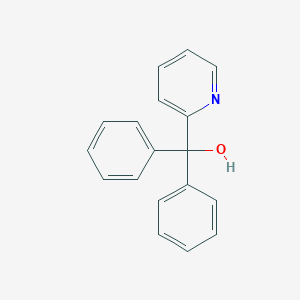

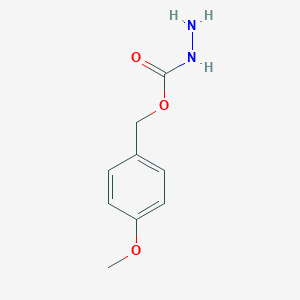

p-Methoxybenzyl carbazate is a chemical compound that has been synthesized and studied for various applications, including peptide synthesis and as a protecting group for amino acids. It is derived from p-methoxybenzyl chloroformate, which in turn is prepared from anisyl alcohol and phosgene . The compound has been utilized in the synthesis of antimycobacterial agents, where it forms part of the structure of 6-(2-furyl)-9-(p-methoxybenzyl)purines, which have shown promising activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of p-methoxybenzyl carbazate involves the reaction of sodium p-nitrophenolate, 85% hydrazine hydrate, and several amino acids with p-methoxybenzyl chloroformate at temperatures ranging from -25 to -10°C . This method is considered more convenient than the traditional Weygand method for the p-methoxybenzyloxycarbonylation of amino acids. Additionally, p-methoxybenzyl esters of protected amino acids and peptides have been prepared using imidazole-promoted condensation, illustrating the use of p-methoxybenzyl as a carboxyl-protecting group .

Molecular Structure Analysis

The molecular structure of p-methoxybenzyl carbazate and its derivatives is crucial for their biological activity and synthesis applications. For instance, the steric hindrance in the purine 8-position of 6-(2-furyl)-9-(p-methoxybenzyl)purines has been shown to reduce antimycobacterial activity, suggesting that the molecular structure plays a significant role in the bioactivity of these compounds .

Chemical Reactions Analysis

p-Methoxybenzyl carbazate and its derivatives participate in various chemical reactions. For example, p-methoxybenzyl esters have been used in peptide synthesis, where they can be cleaved by cold trifluoroacetic acid . Additionally, a selective and efficient method for the cleavage of p-methoxybenzyl ethers and esters has been developed using zirconium(IV) chloride as a Lewis acid, which is compatible with various sensitive protecting groups and substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-methoxybenzyl carbazate derivatives are tailored for specific applications. For instance, the antimycobacterial activity of 6-(2-furyl)-9-(p-methoxybenzyl)purines is influenced by the size and hydrophobicity of the substituents at the purine 2-position, with small, hydrophobic substituents being beneficial . The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, which are related to p-methoxybenzyl carbazate, has been achieved using DDQ, demonstrating compatibility with various functional groups .

科学的研究の応用

脱芳香族化ポルフィリン類の合成

4-メトキシベンジルカルバザート: は、脱芳香族化ポルフィリン類の一種である5,10-ジイミノポルフォジメテンの合成に使用されます . ポルフィリン類は、生物学的システムにおける役割と材料科学における応用から重要視されています。脱芳香族化されたバージョンは、触媒やセンサーとしての用途に適したユニークな電子特性と構造特性を提供します。

植物病原性菌に対する静菌剤

この化合物は、植物病原性菌に対して静菌活性を示す誘導体の作成に使用されてきました . これらの用途は、作物を真菌病原体から保護できる新しい殺菌剤の開発において、農業において非常に重要であり、食料安全保障の強化につながります。

ペプチド合成におけるN-保護

4-メトキシベンジルカルバザート: は、pMZ-アミノ保護を導入するために使用されるアジドの出発物質として機能します . この保護戦略は、ペプチド合成において重要であり、アミノ酸のカップリング中にアミノ基を保護します。これは、ペプチドやタンパク質の製造における基本的なステップです。

選択的イッテルビウム(III)イオン感知

この化合物は、Yb3+イオン用のポリ塩化ビニル膜センサーの構築において、イオンキャリアとして使用されてきました . このようなセンサーは、特定のイオンの検出と定量化のために分析化学において重要であり、環境モニタリングや産業プロセスに影響を与えます。

N-(2,4-ジヒドロキシチオベンゾイル)-4-メトキシベンジルカルバザートの合成

別の用途には、N-(2,4-ジヒドロキシチオベンゾイル)-4-メトキシベンジルカルバザートの合成があります . この誘導体の具体的な用途は検索結果には記載されていませんが、ジヒドロキシチオベンゾイル基を持つ化合物は、多くの場合、その潜在的な生物活性について調査されています。

穏和な加水分解条件下で除去可能なpMZ-アミノ保護の導入

最後に、4-メトキシベンジルカルバザートは、穏和な加水分解条件下で除去できる方法でpMZ-アミノ保護を導入するために使用されます . この機能は、合成化学において特に役立ちます。合成化学では、保護基を、分子内の他の感度の高い官能基に影響を与えることなく除去する必要があります。

Safety and Hazards

作用機序

Target of Action

4-Methoxybenzyl carbazate, also known as p-Methoxybenzyl carbazate, is a chemical compound with the empirical formula C9H12N2O3 It is used as a starting material for the azide used to introduce the pmz-amino protection .

Mode of Action

The mode of action of 4-Methoxybenzyl carbazate involves its application in the derived azide in N-protection . It is used as a starting material for the azide used to introduce the pMZ-amino protection . This protection is removable under mild hydrolytic conditions .

Biochemical Pathways

It is known to be used in the synthesis of 5,10-diiminoporphodimethene (a dearomatized porphyrinoid) and n-(2,4-dihydroxythiobenzoyl)-4-methoxybenzyl carbazate .

Pharmacokinetics

It is noted that the compound is insoluble in water , which may impact its bioavailability.

Result of Action

Its role in introducing the pmz-amino protection, which is removable under mild hydrolytic conditions, suggests it plays a part in the modification of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxybenzyl carbazate. For instance, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These precautions help maintain the stability of the compound and ensure its efficacy.

特性

IUPAC Name |

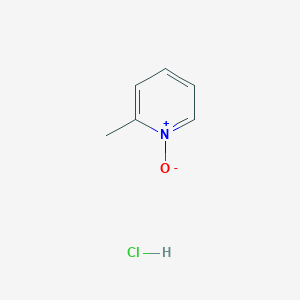

(4-methoxyphenyl)methyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBMMHKEAGEILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172308 | |

| Record name | p-Methoxybenzyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18912-37-3 | |

| Record name | 4-Methoxybenzyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18912-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzyl carbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of p-Methoxybenzyl carbazate in the context of the research article?

A1: The research article [] describes a novel method for synthesizing p-Methoxybenzyloxycarbonyl amino acids, which are valuable intermediates in peptide synthesis. p-Methoxybenzyl carbazate serves as a key precursor in this synthesis. The article highlights the efficiency of directly synthesizing p-Methoxybenzyl carbazate using p-Methoxybenzyl chloroformate and hydrazine hydrate. This approach offers a more convenient alternative to the traditional Weygand method, potentially streamlining peptide synthesis processes. []

Q2: Is there any spectroscopic data available for p-Methoxybenzyl carbazate in the research?

A2: Unfortunately, the research article [] primarily focuses on the synthesis method and does not delve into the detailed spectroscopic characterization of p-Methoxybenzyl carbazate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)